![molecular formula C9H10ClN3O B1652560 [(Z)-1-(3-chlorophenyl)ethylideneamino]urea CAS No. 14760-30-6](/img/structure/B1652560.png)
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea
Overview
Description
“[(Z)-1-(3-chlorophenyl)ethylideneamino]urea” is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol .
Molecular Structure Analysis
The molecular structure of “[(Z)-1-(3-chlorophenyl)ethylideneamino]urea” consists of a urea group (NH2-CO-NH2) attached to a 3-chlorophenyl group and an ethylideneamino group .Scientific Research Applications
Urea Biosensors
Urea biosensors are crucial for detecting and quantifying urea concentration across different fields such as healthcare, fishery, dairy, food preservation, and agriculture. The study by Botewad et al. (2021) highlights the recent advances in urea biosensors, emphasizing the use of various nanoparticles and conducting polymers for enzyme immobilization, which significantly enhance the biosensors' efficiency and sensitivity (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Drug Design Applications
Ureas are integral in drug design due to their unique hydrogen binding capabilities, playing a significant role in drug-target interactions. This makes ureas a key functional group in the development of small molecules for various bioactivities. Jagtap et al. (2017) review the importance of urea in medicinal chemistry, focusing on urea derivatives as modulators of biological targets, which includes kinases, proteases, and epigenetic enzymes, among others (Jagtap, Kondekar, Sadani, & Chern, 2017).
Environmental Chemistry
In environmental chemistry, urea and its derivatives are studied for their potential to act as hydrogen carriers and for their roles in reducing environmental pollutants. Rollinson et al. (2011) explore urea's potential as a sustainable and long-term energy supply, highlighting its advantages over other industrial chemicals due to its non-toxicity, stability, and easy transportation and storage features (Rollinson, Jones, Dupont, & Twigg, 2011).
Urease Inhibitors in Healthcare
Urease inhibitors have shown promise in treating gastric and urinary tract infections caused by urease-producing bacteria. Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors, indicating their potential medical applications and highlighting the need for further exploration of urease inhibition as a therapeutic strategy (Kosikowska & Berlicki, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJODQYWAEYGJ-SDQBBNPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419697 | |
Record name | NSC405625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea | |
CAS RN |
14760-30-6 | |
Record name | NSC405625 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC405625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.